molecular formula C8H11N3O3S B3316758 2-(2-Aminobenzenesulfonamido)acetamide CAS No. 954567-59-0

2-(2-Aminobenzenesulfonamido)acetamide

Cat. No.: B3316758
CAS No.: 954567-59-0
M. Wt: 229.26 g/mol
InChI Key: OVPRXADVLRQVQY-UHFFFAOYSA-N
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Description

2-(2-Aminobenzenesulfonamido)acetamide is a synthetic organic compound featuring a sulfonamide core linked to an acetamide group via an amino bridge. This structure combines two pharmacologically significant moieties, making it a valuable scaffold in medicinal chemistry research for developing new therapeutic agents. The compound serves as a key intermediate for synthesizing novel molecules with potential antibacterial, anti-urease, and antioxidant activities. Its mechanism of action is anticipated to involve enzyme inhibition, potentially acting as a competitive antagonist for bacterial dihydropteroate synthase or urease enzymes, similar to other sulfonamide-acetamide hybrids (see, for example, general research on similar scaffolds citation:1 citation:6 ). Researchers can utilize this compound to explore structure-activity relationships, develop multi-target ligands, and investigate new treatments for pathological conditions involving enzyme dysfunction. Please note: The specific biological activity, mechanism, and research applications for this exact compound are not detailed in the current search results. The information provided is based on the known research value of its constituent chemical groups. Always consult the specific product data sheet and relevant scientific literature for your research. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminophenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-6-3-1-2-4-7(6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRXADVLRQVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 2 Aminobenzenesulfonamido Acetamide

Foundational Synthetic Routes and Mechanistic Considerations for 2-(2-Aminobenzenesulfonamido)acetamide Formation

The formation of the 2-aminobenzenesulfonamido core begins with the synthesis of a suitable precursor, most commonly 2-aminobenzenesulfonamide (B1663422), also known as orthanilamide. chemimpex.comchemscene.com A general and widely used industrial method involves the chlorosulfonation of an N-protected aniline (B41778).

A common synthetic pathway proceeds as follows:

Protection of the Amino Group: Aniline is first protected, typically through acetylation with acetic anhydride, to form acetanilide. This protection is crucial to prevent the amino group from reacting with the harsh chlorosulfonating agent in the subsequent step.

Chlorosulfonation: The acetanilide is then treated with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. The reaction typically yields a mixture of ortho and para isomers, with the para isomer, 4-acetamidobenzenesulfonyl chloride, often being the major product due to steric hindrance. The ortho isomer, 2-acetamidobenzenesulfonyl chloride, is the required precursor.

Ammonolysis: The resulting 2-acetamidobenzenesulfonyl chloride is reacted with ammonia to convert the sulfonyl chloride into a sulfonamide (-SO₂NH₂).

Deprotection: Finally, the acetyl protecting group is removed by acid or base hydrolysis to yield the free amino group, affording the key intermediate, 2-aminobenzenesulfonamide. scholarsresearchlibrary.com

An analogous process is used in the preparation of similar compounds, such as 2-methyl-5-aminobenzenesulfonamide, which is synthesized from p-nitrotoluene via sulfonation and subsequent reduction. google.com

The sulfonamide bond (S-N) is the cornerstone of the target molecule's structure. The most traditional and widely applied method for its formation is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.combu.edu.eg

In the context of synthesizing this compound, two primary pathways can be envisioned:

Pathway A: Reaction of 2-aminobenzenesulfonyl chloride with 2-aminoacetamide (glycinamide).

Pathway B: Reaction of 2-aminobenzenesulfonamide with a haloacetamide, such as 2-chloroacetamide.

The mechanism for the reaction between a sulfonyl chloride and an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. bu.edu.eg

Modern advancements have introduced alternative methods that avoid the often-unstable sulfonyl chloride intermediates. These include the direct coupling of sulfonic acids with amines, often facilitated by activating agents or catalysts. thieme-connect.comorganic-chemistry.org Other innovative approaches utilize sulfur dioxide surrogates like DABCO·(SO₂)₂ or involve the oxidative coupling of thiols and amines. thieme-connect.com

The acetamide (B32628) group (-NHCOCH₃) can be incorporated at different stages of the synthesis.

Using a Pre-functionalized Reagent: The most direct method involves using a reagent that already contains the acetamide moiety. As described in Pathway A above, reacting a benzenesulfonyl chloride derivative with 2-aminoacetamide directly installs the complete side chain. 2-aminoacetamide itself can be prepared from the corresponding amino acid, glycine.

N-Alkylation followed by Amidation: An alternative route involves first forming the sulfonamide bond with a simpler amine, and then elaborating the side chain. For instance, 2-aminobenzenesulfonamide could be reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to form an ester intermediate. Subsequent ammonolysis of the ester would then yield the final acetamide functionality.

Acylation of an Amine: The fundamental reaction to form an amide is the acylation of an amine. patsnap.com While not the primary route for the side chain in this specific target molecule, acylation is key to the synthesis of precursors like acetanilide, where aniline is acylated using acetic anhydride or acetyl chloride. chemicalbook.comallen.in

The synthesis of various acetamidosulfonamide derivatives has been reported, often starting from 4-acetamidobenzenesulfonyl chloride and reacting it with different amines to generate a library of compounds. scholarsresearchlibrary.comd-nb.info This highlights the robustness of coupling a pre-formed acetamido-aryl sulfonyl chloride with an amine.

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the scalability of a synthesis. Key parameters that are typically adjusted include the choice of solvent, base, temperature, and reaction time. researchgate.net

For the formation of the sulfonamide linkage from a sulfonyl chloride and an amine, various conditions can be explored.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyridineDichloromethane (DCM)Room Temp12~90
2Triethylamine (TEA)Dichloromethane (DCM)Room Temp12~85
3Sodium CarbonateAcetonitrile/Water506~80
4NonePyridine (as solvent)Room Temp12~88

This is a representative table based on general sulfonamide synthesis optimization studies. Actual yields for the specific target molecule may vary.

Studies on related syntheses have shown that changing the solvent from acetonitrile to water can drastically reduce product formation. researchgate.net The choice of base is also crucial; for instance, in some transformations, sodium hydride has been found to be optimal, while in others, organic bases like pyridine are preferred. researchgate.netnih.gov The reaction temperature and duration are often interdependent, with higher temperatures potentially reducing the required reaction time but also increasing the risk of side reactions or degradation. researchgate.net

Advanced Synthetic Approaches and Innovations

To improve the efficiency, safety, and environmental impact of chemical syntheses, modern techniques are increasingly employed. Microwave-assisted synthesis represents a significant advancement in this area.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of sulfonamides, microwave irradiation offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. organic-chemistry.orgacs.org

A notable microwave-assisted protocol allows for the synthesis of sulfonamides directly from sulfonic acids, bypassing the need to prepare sulfonyl chlorides. organic-chemistry.orgscribd.com The general procedure involves two microwave-assisted steps:

Activation of Sulfonic Acid: The sulfonic acid is reacted with an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT), in the presence of a base like triethylamine. This step is typically performed in a solvent like acetone under microwave irradiation (e.g., 80 °C for 20 minutes). organic-chemistry.org

Reaction with Amine: The resulting activated intermediate is then treated with the desired amine and an aqueous base (e.g., NaOH). This mixture is subjected to a second round of microwave irradiation at a lower temperature (e.g., 50 °C for 10 minutes) to afford the final sulfonamide in high purity and yield. acs.org

The efficiency of this method is highlighted by comparing it to conventional heating methods.

Substrate (Amine)MethodTimeYield (%)
BenzylamineConventional12 h75
BenzylamineMicrowave10 min94
MorpholineConventional12 h72
MorpholineMicrowave10 min92

Data adapted from a comparative study on the synthesis of N-(4-(N-benzylsulfamoyl)phenyl)acetamide and related analogues. scribd.com

This approach demonstrates broad applicability, tolerating a wide range of sulfonic acids and amines, making it a highly valuable and efficient strategy for generating libraries of sulfonamide-containing compounds, including analogues of this compound. organic-chemistry.orgnih.gov

Multicomponent Reaction Strategies Incorporating this compound Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. While specific MCRs involving this compound itself are not extensively documented, its precursors, such as 2-aminobenzenesulfonamide, can be valuable components in various MCRs.

One plausible approach involves the use of 2-aminobenzenesulfonamide in a three-component reaction with an aldehyde and an isocyanide, a variant of the Ugi reaction. In this hypothetical scenario, the amino group of 2-aminobenzenesulfonamide would act as the amine component. The reaction would proceed through the formation of a Schiff base with the aldehyde, which is then attacked by the isocyanide and a nucleophile (in this case, the sulfonamide nitrogen could potentially participate, leading to complex heterocyclic structures).

Another potential MCR is the Biginelli reaction or a related variant. Although the classical Biginelli reaction involves urea, an aldehyde, and a β-ketoester to form dihydropyrimidinones, sulfonamides have been explored as urea surrogates in similar cyclocondensation reactions. A hypothetical Biginelli-type reaction could involve 2-aminobenzenesulfonamide, an aldehyde, and a suitable active methylene (B1212753) compound to generate novel heterocyclic sulfonamides.

The table below outlines a hypothetical multicomponent reaction strategy for a precursor of the target compound, based on established MCR principles.

Reaction Type Precursor Reactants Potential Product Class Key Advantages
Ugi-type Reaction2-AminobenzenesulfonamideAldehyde, Isocyanideα-Acylamino-N-(2-sulfamoylphenyl)acetamidesHigh structural diversity, mild reaction conditions, rapid assembly of complex molecules.
Biginelli-type Reaction2-AminobenzenesulfonamideAldehyde, β-KetoesterDihydropyrimidine-fused sulfonamidesAccess to biologically relevant heterocyclic scaffolds, operational simplicity.
Aza-Diels-Alder Reaction(Imines derived from 2-aminobenzenesulfonamide)DienophileTetrahydroquinoline-sulfonamidesHigh stereoselectivity, formation of complex cyclic systems.

This table is illustrative and presents potential, scientifically plausible multicomponent reaction strategies for precursors of this compound based on general principles of multicomponent reactions.

Detailed research in this area would be required to optimize reaction conditions and fully characterize the resulting products. The exploration of such MCRs holds promise for the discovery of novel compounds with potential applications in medicinal chemistry and materials science.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be effectively applied to the synthesis of this compound, from the choice of starting materials to the reaction conditions and work-up procedures.

A key focus of green synthesis is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. For the synthesis of sulfonamides, water has been explored as a solvent, which can significantly reduce the environmental impact of the process.

Another principle of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. The sulfonamide bond formation, a crucial step in the synthesis of this compound, can be catalyzed by various metal or organocatalysts, allowing for milder reaction conditions and higher yields.

One-pot synthesis is a strategy that aligns well with green chemistry principles by reducing the number of synthetic steps and purification stages, thereby minimizing solvent and energy consumption. A potential green synthesis of this compound could involve a one-pot reaction where the formation of the sulfonyl chloride from a suitable precursor and its subsequent reaction with an amine occur in the same reaction vessel. For instance, the oxidation of 2-aminothiophenol to the corresponding sulfonyl chloride, followed by in-situ amidation with glycinamide, would represent a greener approach. thieme-connect.com

The table below summarizes the application of green chemistry principles to the proposed synthesis of this compound.

Green Chemistry Principle Application in Synthesis Potential Benefits
Use of Safer Solvents Employing water or ethanol instead of chlorinated solvents for the sulfonamide formation step.Reduced toxicity and environmental pollution, improved process safety.
Catalysis Utilizing a reusable solid acid catalyst for the reaction between 2-aminobenzenesulfonyl chloride and glycinamide.Minimized waste, potential for catalyst recycling, milder reaction conditions.
Atom Economy Designing a synthetic route that maximizes the incorporation of all starting material atoms into the final product, such as a direct C-H amination approach.Reduced by-product formation, more efficient use of resources.
One-Pot Procedures Combining multiple reaction steps, such as sulfonyl chloride formation and amidation, into a single operation.Reduced solvent usage, energy consumption, and purification steps. organic-chemistry.org
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of precursors, where feasible.Reduced reliance on fossil fuels, improved sustainability.

This table provides a conceptual framework for applying green chemistry principles to the synthesis of this compound, based on established green synthetic methodologies for related compounds.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning with the broader goals of modern chemical manufacturing.

Spectroscopic Characterization and Structural Elucidation of 2 2 Aminobenzenesulfonamido Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

A ¹H-NMR spectrum of 2-(2-Aminobenzenesulfonamido)acetamide would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the aminobenzene ring would likely appear as a complex multiplet pattern in the range of 6.5-8.0 ppm. The chemical shifts would be influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing sulfonamide (-SO₂NH-) group. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH-) would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group would likely present as a doublet, coupled to the adjacent sulfonamide proton, while the terminal amide (-CONH₂) protons would also produce a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the acetamide group is expected to have a characteristic signal in the downfield region, typically around 170 ppm. The aromatic carbons would generate multiple signals between approximately 115 and 150 ppm, with their specific shifts dictated by the attached functional groups. The methylene carbon adjacent to the sulfonamide nitrogen would appear in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, for instance, confirming the coupling between adjacent protons on the aromatic ring and between the -SO₂NH- and -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

Two distinct N-H stretching bands for the primary amine (-NH₂) group, typically in the 3300-3500 cm⁻¹ region.

An N-H stretching vibration for the sulfonamide group around 3200-3300 cm⁻¹.

The characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.gov

A strong absorption band for the carbonyl (C=O) stretch of the amide group, typically found in the range of 1680-1630 cm⁻¹.

N-H bending vibrations for the primary amine and amide groups in the 1650-1550 cm⁻¹ region.

C-N and S-N stretching vibrations at lower frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of this compound (C₈H₁₁N₃O₃S) is approximately 230.059 g/mol . nih.gov Electron ionization or electrospray ionization techniques would produce a molecular ion peak corresponding to this mass. The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the S-N bond, loss of SO₂, and fragmentation of the acetamide side chain, which would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Molecular Architecture

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For analogous sulfonamide structures, it has been shown that intermolecular hydrogen bonding, often involving the sulfonamide and amide groups, plays a crucial role in the crystal packing. nih.gov This technique would confirm the molecular conformation and reveal the supramolecular architecture.

Further research is required to obtain and publish the experimental data necessary for a complete spectroscopic and structural profile of this compound.

Mechanistic Investigations and Molecular Interactions of 2 2 Aminobenzenesulfonamido Acetamide

In Vitro Biological Activity Assessment Methodologies

In vitro assays are fundamental in pharmacological research, providing the initial assessment of a compound's biological effects in a controlled laboratory setting. For a molecule like 2-(2-Aminobenzenesulfonamido)acetamide, which contains both a sulfonamide and an acetamide (B32628) group, a range of assays would be employed to determine its potential as an enzyme inhibitor, an antiproliferative agent, or an antibacterial compound. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Lipoxygenase)

The sulfonamide moiety is a well-established pharmacophore for the inhibition of various enzymes, most notably carbonic anhydrases (CAs) and, in some contexts, lipoxygenases (LOXs). nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers. mdpi.com The primary mechanism of inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.comgusc.lv

Assessment of CA inhibition by this compound would typically involve measuring its effect on the activity of various human (h) CA isoforms, such as the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and XII. nih.gov An esterase assay using 4-nitrophenyl acetate (B1210297) as a substrate is a common method. The inhibition constant (Kᵢ) is the key parameter determined from these studies, indicating the concentration of the inhibitor required to produce half-maximum inhibition.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.govnih.gov Inhibitors of LOX are investigated for their anti-inflammatory potential. nih.gov The evaluation of this compound as a LOX inhibitor would involve spectrophotometric assays to measure the reduction in the formation of conjugated dienes from a substrate like linoleic or arachidonic acid. The IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, would be determined.

Table 1: Illustrative Enzyme Inhibition Data Note: The following table illustrates the type of data generated from enzyme inhibition studies. Specific experimental values for this compound are not available in the reviewed literature.

Enzyme TargetInhibition ParameterValue
Carbonic Anhydrase I (hCA I)KᵢNot Reported
Carbonic Anhydrase II (hCA II)KᵢNot Reported
5-Lipoxygenase (5-LOX)IC₅₀Not Reported
12-Lipoxygenase (12-LOX)IC₅₀Not Reported

Molecular Basis of Enzyme-Ligand Interactions

Understanding how a ligand binds to its target enzyme at a molecular level is crucial for rational drug design. For sulfonamide-based inhibitors like this compound, the interaction with carbonic anhydrase is a classic example. The sulfonamide group (-SO₂NH₂) is the primary binding motif, or zinc-binding group (ZBG). mdpi.com

The key interactions for a sulfonamide inhibitor within the CA active site are:

Coordination with Zinc: The nitrogen atom of the sulfonamide group forms a coordinate bond with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion. mdpi.com

Hydrogen Bonding: The oxygen atoms of the sulfonamide group typically form a network of hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II). The sulfonamide NH group can also act as a hydrogen bond donor. gusc.lv

Hydrophobic and van der Waals Interactions: The aromatic ring and other substituents (the "tail" of the inhibitor) extend into the active site cavity, forming hydrophobic and van der Waals interactions with various amino acid residues, which contributes to the affinity and isoform selectivity of the inhibitor. gusc.lv

Cellular Target Modulation in In Vitro Models (e.g., anti-proliferative activity in cell lines, excluding human clinical trials)

The antiproliferative activity of novel compounds is assessed using various cancer cell lines to identify potential anticancer agents. Sulfonamide and acetamide scaffolds are present in many compounds investigated for their cytotoxic effects. nih.govnih.govmdpi.com

The evaluation of this compound would involve treating a panel of human cancer cell lines (e.g., leukemia, breast, colon, lung cancer lines) with the compound at various concentrations. nih.gov The antiproliferative activity is typically quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The primary endpoint is the IC₅₀ value, representing the drug concentration that inhibits cell growth by 50%. Further studies might investigate the mechanism of cell death (e.g., apoptosis) through assays like caspase activation or cell cycle analysis. nih.govmdpi.com

Table 2: Illustrative Antiproliferative Activity Data Note: The following table illustrates the type of data generated from in vitro cytotoxicity assays. Specific experimental values for this compound are not available in the reviewed literature.

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous LeukemiaNot Reported
MCF-7Breast AdenocarcinomaNot Reported
HCT116Colon CarcinomaNot Reported
A549Lung CarcinomaNot Reported

Antibacterial Activity in Model Organisms (in vitro)

Sulfonamides were the first class of synthetic antibacterial agents and function by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. rjb.ro The antibacterial potential of this compound would be evaluated against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govnih.gov

The standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. nih.govrsc.org

Table 3: Illustrative In Vitro Antibacterial Activity Data Note: The following table illustrates the type of data generated from antibacterial susceptibility testing. Specific experimental values for this compound are not available in the reviewed literature.

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositiveNot Reported
Bacillus subtilisPositiveNot Reported
Escherichia coliNegativeNot Reported
Pseudomonas aeruginosaNegativeNot Reported

Computational Chemistry and Molecular Modeling Studies

Computational techniques, particularly molecular docking, are invaluable for predicting and rationalizing the interactions between a ligand and its protein target before undertaking extensive laboratory synthesis and testing. rjb.ronih.gov

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. rjb.roresearchgate.net This simulation helps to predict the binding affinity and interaction patterns at the molecular level.

For this compound, docking studies would be performed against the crystal structures of target enzymes like carbonic anhydrase or bacterial proteins. The process involves:

Preparation: Obtaining the 3D structures of the ligand and the protein receptor (e.g., from the Protein Data Bank).

Simulation: Using docking software (e.g., Schrödinger, Molegro Virtual Docker) to place the ligand into the active site of the protein in multiple possible conformations and orientations. nih.govekb.eg

Scoring and Analysis: Each pose is assigned a score that estimates the binding free energy. The lowest energy poses are considered the most likely binding modes. These poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues. nih.govnih.gov

A docking study of this compound into the active site of hCA II would be expected to show the sulfonamide group coordinated to the zinc ion and hydrogen bonding with Thr199, consistent with the known binding mode of benzenesulfonamides. The simulation would further predict the specific interactions of the aminophenyl and acetamide portions of the molecule within the active site, providing hypotheses about its potential inhibitory strength and selectivity that could then be tested experimentally. gusc.lv

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations provide profound insights into its reactivity, stability, and the nature of its molecular orbitals.

Detailed research findings from DFT studies on analogous sulfonamide-containing molecules reveal critical information about their electronic properties. nih.gov For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the isodensity of the HOMO is typically localized on the aminobenzenesulfonamido moiety, which is rich in electrons, while the LUMO is distributed over the acetamide portion. This distribution suggests that the aminobenzene ring and the sulfonamide group are the primary sites for electrophilic attack, whereas the acetamide group is more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide and carbonyl groups, as well as the nitrogen of the amino group, indicating these as sites for hydrogen bonding and coordination with metal ions.

Natural Bond Orbital (NBO) analysis further elucidates the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. mdpi.com These calculations can quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds.

Table 1: Calculated Electronic Properties of a Representative Sulfonamide (Illustrative Data)

ParameterValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capacity
LUMO Energy -1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap (ΔE) 5.3 eVReflects chemical reactivity and stability
Dipole Moment 4.2 DMeasures the overall polarity of the molecule
Electron Affinity 1.1 eVEnergy released when an electron is added
Ionization Potential 6.4 eVEnergy required to remove an electron

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds studied via DFT. It serves to represent the type of information generated from such calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are instrumental in understanding its conformational flexibility and its binding stability within the active site of a target protein.

The conformational landscape of this compound is explored by simulating its motion over time in a solvated environment. This analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt. The flexibility of the molecule, particularly the rotation around the S-N bond and the C-N bond of the acetamide linker, is critical for its ability to fit into a binding pocket.

When studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can assess the stability of the ligand-protein complex. nih.gov Key parameters monitored during the simulation include the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose. A stable RMSD value over the simulation time suggests a stable binding mode. researchgate.net

Furthermore, MD simulations provide detailed information about the intermolecular interactions that stabilize the complex. This includes the number and duration of hydrogen bonds between the ligand and the protein's amino acid residues, as well as van der Waals and electrostatic interactions. nih.gov For this compound, the amino group, the sulfonamide group, and the acetamide carbonyl are all capable of forming crucial hydrogen bonds with the receptor.

Table 2: Illustrative Molecular Dynamics Simulation Findings for this compound Bound to a Kinase Active Site

ParameterFindingImplication
RMSD of Ligand Stable at ~2.1 Å after 10 nsThe ligand maintains a consistent binding pose.
Key H-Bonding Residues ASP-181, LYS-72, GLU-91These residues are critical for anchoring the ligand.
Average H-Bonds 3.5Strong hydrogen bonding network contributes to affinity.
Dominant Conformation Torsion angle (C-S-N-C) of 65°This is the most energetically favorable pose in the binding site.
Binding Free Energy (MM/PBSA) -45.5 kcal/molIndicates a strong and favorable binding interaction.

Note: This data is a hypothetical representation of typical results from an MD simulation to illustrate the insights gained.

Structure Activity Relationship Sar Studies of 2 2 Aminobenzenesulfonamido Acetamide Derivatives

Impact of Substituent Variations on Biological Recognition and Efficacy

The biological activity of derivatives of the 2-(2-aminobenzenesulfonamido)acetamide scaffold can be significantly modulated by the introduction of various substituents on the aromatic ring. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Research on related sulfonamide-containing scaffolds has demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of 2-aminobenzamide (B116534) derivatives designed as analgesic agents, the analgesic potency was found to be a function of the octanol-water partition coefficient, indicating the importance of lipophilicity. researchgate.net

In studies of acetamide-sulfonamide conjugates as urease inhibitors, modifications to the aromatic ring and the sulfonamide group were shown to significantly impact inhibitory activity. nih.gov This suggests that for this compound derivatives, the introduction of either electron-donating or electron-withdrawing groups on the 2-aminophenyl ring could fine-tune the electronic environment of the sulfonamide nitrogen and the amino group, which may be critical for binding to target enzymes or receptors.

A hypothetical SAR exploration for this compound derivatives could involve synthesizing analogs with substituents at various positions of the 2-aminophenyl ring. The following table illustrates potential modifications and their expected impact based on general principles of medicinal chemistry.

Substituent (R) Position on Phenyl Ring Expected Impact on Physicochemical Properties Potential Influence on Biological Activity
-Cl, -F4- or 5-positionIncreased lipophilicity, electron-withdrawingMay enhance membrane permeability and binding through halogen bonding.
-CH3, -OCH34- or 5-positionIncreased lipophilicity, electron-donatingCould improve metabolic stability and hydrophobic interactions with the target.
-NO24- or 5-positionStrong electron-withdrawing, increased polarityMay enhance hydrogen bonding capacity but could also introduce toxicity.
-OH4- or 5-positionIncreased polarity, hydrogen bond donor/acceptorCould form key hydrogen bonds with the active site of a target protein.

Influence of Linker Modifications and Conformational Flexibility on Activity

The acetamide (B32628) portion of this compound can be considered a linker between the 2-aminobenzenesulfonamide (B1663422) core and the terminal amide group. Modifications to this linker, such as altering its length, rigidity, or the nature of the atoms within it, can profoundly affect the conformational flexibility of the molecule and its ability to adopt an optimal orientation for binding to a biological target.

Conversely, introducing rigidity into the linker, for instance by incorporating a cyclic moiety or a double bond, would restrict the conformational freedom of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, leading to higher potency and selectivity. However, it can also be detrimental if the rigid conformation is not compatible with the binding site.

The stability of protein-ligand complexes can be assessed using molecular dynamics simulations, which can provide insights into the conformational changes upon binding. nih.gov For this compound derivatives, such studies could predict how linker modifications might affect the stability of the interaction with a target protein.

Stereochemical Effects on Molecular Interactions and Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov If a chiral center is introduced into the this compound scaffold, for example, by substitution on the α-carbon of the acetamide linker, the resulting enantiomers may interact differently with a chiral biological target such as a receptor or enzyme.

The differential interaction arises from the three-dimensional arrangement of atoms. One enantiomer may fit perfectly into a binding site, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may not be able to align correctly, leading to reduced or no activity. nih.gov In some cases, the "inactive" enantiomer can even be responsible for undesirable side effects. nih.gov

The preparation and separation of enantiomers are crucial for evaluating their individual biological activities. mdpi.com Chiral chromatography techniques are often employed for the analytical and preparative separation of enantiomers. mdpi.com

For a hypothetical chiral derivative of this compound, such as 2-(2-aminobenzenesulfonamido)-N-methylpropanamide, it would be essential to separate the (R)- and (S)-enantiomers and test them independently to determine if the biological activity is stereospecific.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.comnih.gov In the this compound scaffold, several functional groups are amenable to bioisosteric replacement.

Sulfonamide Group: The sulfonamide group is a well-known bioisostere of a carboxylic acid. drughunter.com A potential bioisosteric replacement for the sulfonamide group itself is the sulfonimidamide group. nih.govsemanticscholar.org This replacement can alter the acidity and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target.

Amide Group: The amide bond in the acetamide linker is another key site for bioisosteric replacement. Amide bioisosteres are sought to improve metabolic stability against proteases and to modulate physicochemical properties. nih.gov Common bioisosteres for the amide group include:

1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen-bonding properties of the amide bond while offering greater metabolic stability. nih.gov

Oxadiazoles and Imidazoles: These heterocycles can also serve as amide bond replacements. nih.gov

Fluoroalkenes and Trifluoroethylamines: These groups can act as non-classical bioisosteres of the amide bond. nih.gov

The following table summarizes potential bioisosteric replacements within the this compound scaffold.

Original Functional Group Bioisosteric Replacement Rationale for Replacement Reference
Sulfonamide (-SO2NH-)Sulfonimidamide (-S(O)(NH)NH-)To alter acidity and hydrogen bonding pattern. nih.govsemanticscholar.org
Amide (-CONH-)1,2,3-TriazoleTo increase metabolic stability and mimic amide geometry. nih.gov
Amide (-CONH-)1,2,4-OxadiazoleTo improve metabolic stability and act as a hydrogen bond acceptor. nih.gov
Phenyl RingThiophene or Pyridine (B92270) RingTo modify electronic properties, solubility, and potential for new interactions. nih.gov

The successful application of bioisosteric replacement is highly dependent on the specific biological target and the role of the functional group being replaced in the ligand-target interaction. drughunter.com Therefore, any proposed bioisosteric modification would require synthesis and biological evaluation to validate its effectiveness.

Design, Synthesis, and Evaluation of 2 2 Aminobenzenesulfonamido Acetamide Analogues and Chemical Libraries

Rational Design Principles for Novel 2-(2-Aminobenzenesulfonamido)acetamide Derivatives

The rational design of new derivatives based on the this compound scaffold is a process guided by established medicinal chemistry principles. The primary goal is to optimize the compound's properties by making strategic structural modifications. This process relies heavily on understanding the relationship between the molecule's structure and its biological activity, often referred to as the structure-activity relationship (SAR).

A key approach in rational design is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. For a scaffold like this compound, a pharmacophore model would be constructed based on the structures of known active ligands or the active site of a target protein. This model then serves as a 3D query to screen virtual libraries for new molecules that match the required features, or to guide the design of novel derivatives.

Another powerful tool is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR studies aim to build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For instance, a QSAR model for acetamidosulfonamide derivatives could reveal that specific electronic or steric properties at a particular position on the molecule are critical for its activity. Such models provide valuable insights for designing new compounds with potentially enhanced potency. For example, studies on related sulfonamides have shown that introducing an ethylene (B1197577) linker between an amino group and a pyridine (B92270) ring can significantly improve antioxidant activities, demonstrating how SAR data directly informs rational design.

These computational approaches, including pharmacophore modeling and QSAR, help to prioritize which analogues to synthesize, thereby making the drug discovery process more efficient and cost-effective.

Synthesis and Characterization of Structurally Diverse Analogues

The synthesis of analogues of this compound typically involves multi-step chemical reactions. A common and versatile method for creating such sulfonamide derivatives is the reaction between a sulfonyl chloride and an amine.

A general synthetic procedure for related acetamidosulfonamides starts with a commercially available precursor like 4-acetamidobenzenesulfonyl chloride. This is reacted with a diverse range of primary or secondary amines in the presence of a base, such as sodium carbonate, in a suitable solvent like dichloromethane. The reaction mixture is stirred until completion, followed by an aqueous workup and extraction with an organic solvent. The final product is then purified, often using column chromatography on silica (B1680970) gel. This straightforward approach allows for the creation of a large library of structurally diverse analogues by simply varying the amine component.

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose:

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For acetamidosulfonamides, characteristic absorption bands would appear for the N-H groups of the sulfonamide and acetamide (B32628), the carbonyl (C=O) group, and the S=O stretching of the sulfonamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the detailed structure. In ¹H NMR spectra of N-acetyl sulfonamides, characteristic signals include a singlet for the methyl protons of the acetyl group (CH₃CO) and singlets for the amide (NHCO) and sulfonamide (NHSO₂) protons at distinct chemical shifts. ¹³C NMR spectra would confirm the presence of carbonyl carbons and aromatic carbons, among others.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Advanced Research Perspectives and Future Directions in 2 2 Aminobenzenesulfonamido Acetamide Research

Application of 2-(2-Aminobenzenesulfonamido)acetamide as Chemical Biology Probes and Research Tools

The development of chemical probes is essential for dissecting complex biological processes. These tools enable the study of protein function, target identification, and validation directly in living systems. The structure of this compound suggests its potential as a scaffold for creating such probes.

Future research could focus on modifying the this compound structure to incorporate functionalities that allow for the detection and study of biological targets. These modifications could include the addition of:

Reporter Tags: Fluorophores or biotin tags could be appended to the molecule to allow for visualization and isolation of its binding partners.

Photoaffinity Labels: Introduction of photoactivatable groups would enable the covalent cross-linking of the probe to its biological targets upon UV irradiation, facilitating their identification.

Click Chemistry Handles: Terminal alkynes or azides could be incorporated to allow for facile and specific attachment of various reporter molecules through bioorthogonal chemistry.

The utility of such probes would be in their ability to explore the roles of specific enzymes or receptors in cellular pathways. For instance, given the prevalence of the sulfonamide moiety in enzyme inhibitors, probes based on this scaffold could be used to profile entire enzyme families, such as carbonic anhydrases or kinases, to discover new biological functions and potential drug targets.

Integration of the this compound Motif into Complex Chemical Architectures

The this compound motif can serve as a versatile building block in the synthesis of more complex molecules with tailored biological activities. Its structure contains multiple points for chemical modification, including the aromatic amine, the sulfonamide nitrogen, and the acetamide (B32628).

Research in this area would involve using this compound as a starting material or a key intermediate in multi-step syntheses. By combining this motif with other pharmacologically active scaffolds, novel hybrid molecules could be created. For example, it could be conjugated with known non-steroidal anti-inflammatory drugs (NSAIDs) to produce compounds with dual inhibitory functions, potentially offering enhanced efficacy or a better side-effect profile. nih.govnih.govresearchgate.net The exploration of such conjugates could lead to the discovery of new therapeutic agents for a range of diseases. nih.govresearchgate.net

Potential Conjugate ClassTherapeutic Target AreaRationale for Integration
NSAID ConjugatesInflammation and PainCombining sulfonamide-based enzyme inhibition with cyclooxygenase (COX) inhibition.
Kinase Inhibitor HybridsOncologyUtilizing the sulfonamide as a hinge-binding motif in ATP-competitive inhibitors.
Antibacterial ConjugatesInfectious DiseasesLeveraging the classical antibacterial activity of sulfonamides with other bactericidal mechanisms.

Theoretical Predictions for Enhanced Functionality and Novel Applications

Computational chemistry and molecular modeling offer powerful tools to predict the properties and potential applications of this compound and its derivatives. Theoretical studies can guide the rational design of new molecules with enhanced functionality.

Future computational work could involve:

Quantitative Structure-Activity Relationship (QSAR) studies: By synthesizing a library of derivatives and evaluating their biological activity, QSAR models could be developed to predict the activity of new, unsynthesized compounds.

Molecular Docking: The compound and its virtual derivatives could be docked into the active sites of various enzymes to predict their binding affinities and modes of interaction. This could help in identifying likely biological targets.

Density Functional Theory (DFT) calculations: These calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of derivatives with optimized properties. dntb.gov.ua

These theoretical approaches can accelerate the discovery process by prioritizing the synthesis of compounds with the highest likelihood of desired activity, thereby saving time and resources.

Table of Predicted Physicochemical Properties for this compound

Property Predicted Value
Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
XLogP3 -0.3
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4

Data sourced from PubChem. uni.lu

Addressing Synthetic Challenges and Exploring Sustainable Methodologies

While the synthesis of sulfonamides is a well-established area of organic chemistry, there is always a drive towards more efficient and environmentally friendly methods. Future research on the synthesis of this compound and its derivatives should focus on sustainable methodologies.

This could involve:

Green Solvents: Exploring the use of water or other benign solvent systems to replace traditional organic solvents. researchgate.net

Catalytic Methods: Developing new catalytic systems that can facilitate the key bond-forming reactions with higher efficiency and selectivity, and under milder conditions.

One-Pot Syntheses: Designing synthetic routes that allow for multiple reaction steps to be carried out in a single reaction vessel, reducing waste and purification steps. researchgate.net

Recent advances in the synthesis of sulfonamides have focused on avoiding the use of harsh reagents like sulfonyl chlorides and employing more sustainable starting materials. researchgate.net Applying these modern synthetic strategies to this compound would be a key area of future research.

Future Trajectories in Mechanistic Elucidation and Academic Discovery

A fundamental aspect of future research will be to elucidate the mechanism of action of this compound and its derivatives. Understanding how these molecules interact with their biological targets at a molecular level is crucial for their development as research tools or therapeutic agents.

Key research directions would include:

Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify the specific cellular proteins that bind to this compound.

Biochemical and Biophysical Assays: Once targets are identified, detailed enzymatic and binding assays will be necessary to quantify the interactions and understand the mode of inhibition or activation.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein would provide invaluable atomic-level insights into the binding interactions, guiding further optimization.

The structural similarity of sulfonamides to urea suggests that they can act as structural mimics, allowing them to compete for binding at enzyme active sites. nih.govresearchgate.net Investigating this potential for competitive inhibition with specific enzymes would be a fruitful avenue for academic discovery. The exploration of these future directions will be pivotal in unlocking the full potential of this compound in both academic research and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Aminobenzenesulfonamido)acetamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of sulfonyl chlorides with aminoacetamide derivatives under basic conditions (e.g., triethylamine) to neutralize byproducts like HCl. Reaction optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature control : Maintaining 0–25°C minimizes side reactions .
  • Purification : Column chromatography or recrystallization improves purity, monitored via TLC .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and functional groups (e.g., sulfonamide NH at δ 10–12 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragments .
  • IR spectroscopy : Identifies amide C=O (~1650 cm1^{-1}) and sulfonamide S=O (~1350 cm1^{-1}) . Complementary use ensures structural accuracy .

Q. What in vitro assays are appropriate for preliminary evaluation of the compound's biological activity?

Methodological Answer:

  • Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} quantification .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanism of action for this compound in disease models?

Methodological Answer:

  • Target identification : Pull-down assays with biotinylated probes or thermal proteome profiling (TPP) .
  • Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK, PI3K/Akt) .
  • Cellular models : CRISPR-edited cell lines validate target specificity .

Q. What strategies are effective for resolving contradictions in structural characterization data, such as misassigned regioisomers?

Methodological Answer:

  • Orthogonal techniques : Combine 1H^1H-NMR coupling constants with NOESY for spatial confirmation .
  • Reference standards : Synthesize and compare with suspected isomers (e.g., ortho vs. para substitution) .
  • HRMS fragmentation : Diagnostic ions distinguish regioisomers (e.g., m/z 182.243 for C8_8H_{10N2_2OS) .

Q. How can computational chemistry and molecular docking studies be integrated with experimental data to optimize the compound's structure for enhanced target affinity?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases, GPCRs) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • Free energy calculations (MM/PBSA) : Refine affinity predictions for lead optimization .

Q. What advanced analytical methods are required for quantifying the compound in complex biological matrices during pharmacokinetic studies?

Methodological Answer:

  • LC-HRMS/MS : Quantify plasma/tissue concentrations with isotopically labeled internal standards (e.g., 13C^{13}C-analogs) .
  • Sample preparation : Solid-phase extraction (SPE) removes matrix interferents .
  • Validation : Follow FDA guidelines for linearity (R2^2 > 0.99), LOD/LOQ, and recovery rates .

Q. What methodologies enable the exploration of structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Systematic substitution : Introduce halogens, alkyl chains, or heterocycles at the benzene ring or acetamide moiety .
  • Biological profiling : Test analogs in parallel assays (e.g., IC50_{50}, selectivity panels) .
  • Crystallography : Resolve ligand-target co-crystals to guide rational design .

Q. How can researchers validate potential off-target effects or polypharmacology of the compound in multi-omics studies?

Methodological Answer:

  • Proteome-wide profiling : Chemoproteomics with activity-based probes identifies off-target binding .
  • Metabolomics : LC-MS tracks metabolic perturbations (e.g., TCA cycle intermediates) .
  • CRISPR screens : Genome-wide knockout libraries reveal synthetic lethal interactions .

Q. What interdisciplinary approaches facilitate the application of this compound in materials science or chemical biology beyond medicinal chemistry?

Methodological Answer:

  • Supramolecular assembly : Engineer self-assembling peptides via sulfonamide hydrogen bonding .
  • Chemical probes : Conjugate with fluorophores (e.g., FITC) for cellular imaging .
  • Catalysis : Explore metal-chelating properties for asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.